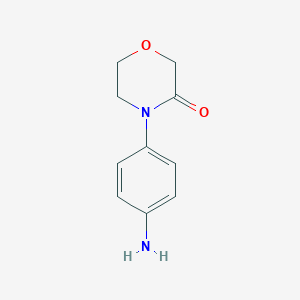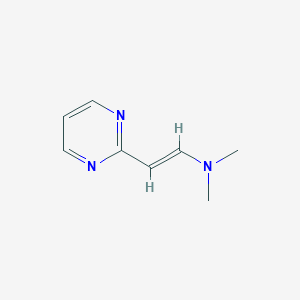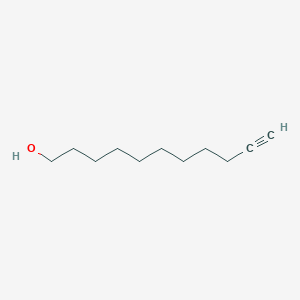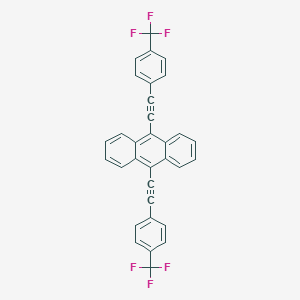
9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene (abbreviated as TPE-TPA) is a fluorescent organic compound that has attracted significant attention in recent years due to its potential applications in various fields of scientific research.
作用機序
The mechanism of action of 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene is based on its unique electronic and photophysical properties, which are derived from its conjugated structure and fluorophore groups. 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene can undergo efficient intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) processes, which result in its strong fluorescence emission and sensitivity to various environmental factors, such as polarity, viscosity, and temperature.
生化学的および生理学的効果
9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been shown to have low toxicity and good biocompatibility, which make it a promising candidate for various biological applications. 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been used as a fluorescent probe for imaging various biological structures, such as cell membranes, organelles, and proteins. 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has also been used as a biosensor for detecting various biological molecules, such as DNA, RNA, and proteins.
実験室実験の利点と制限
The advantages of using 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene in lab experiments include its high sensitivity, selectivity, and versatility. 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene can be easily incorporated into various experimental systems, such as cells, tissues, and organisms, and can provide real-time and non-invasive monitoring of various biological processes. The limitations of using 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene in lab experiments include its potential photobleaching, quenching, and interference with other fluorescent probes.
将来の方向性
The future directions of 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene research include the development of new synthetic methods for 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene derivatives with improved properties, such as solubility, stability, and selectivity. The future directions also include the exploration of new applications of 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene in various fields of scientific research, such as medicine, environmental science, and energy. Finally, the future directions include the integration of 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene with other advanced technologies, such as nanotechnology, microfluidics, and artificial intelligence, for the development of new and innovative research tools.
合成法
9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene can be synthesized through a multi-step reaction process involving the coupling of 9,10-dibromoanthracene with 4-(trifluoromethyl)phenylacetylene, followed by the Sonogashira coupling reaction with 4-(trimethylsilyl)phenylacetylene, and finally deprotection of the trimethylsilyl group using TBAF (tetrabutylammonium fluoride).
科学的研究の応用
9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been extensively studied for its potential applications in various fields of scientific research, including material science, chemistry, and biology. In material science, 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been used as a fluorescent probe for sensing various analytes, such as metal ions, pH, and temperature. In chemistry, 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been used as a building block for the synthesis of various functional materials, such as polymers, dendrimers, and nanoparticles. In biology, 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been used as a fluorescent probe for imaging various biological structures, such as cell membranes, organelles, and proteins.
特性
CAS番号 |
156301-66-5 |
|---|---|
製品名 |
9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene |
分子式 |
C32H16F6 |
分子量 |
514.5 g/mol |
IUPAC名 |
9,10-bis[2-[4-(trifluoromethyl)phenyl]ethynyl]anthracene |
InChI |
InChI=1S/C32H16F6/c33-31(34,35)23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(18-12-22)32(36,37)38/h1-12,15-18H |
InChIキー |
GMZYKAVEXOFFPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)C(F)(F)F)C#CC5=CC=C(C=C5)C(F)(F)F |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)C(F)(F)F)C#CC5=CC=C(C=C5)C(F)(F)F |
同義語 |
9,10-BIS(4-TRIFLUOROMETHYLPHENYLETHYNYL)ANTHRACENE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




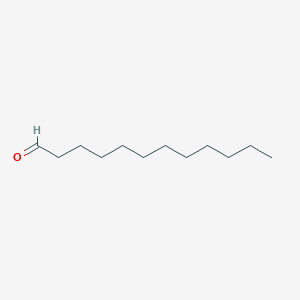
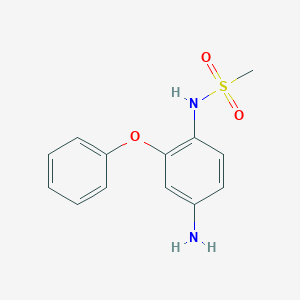
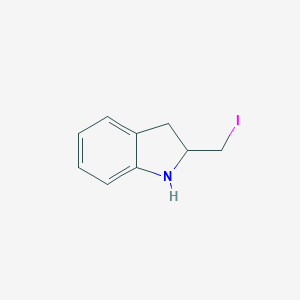
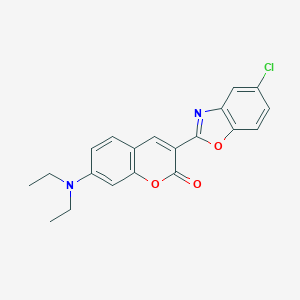
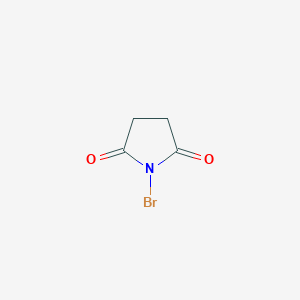
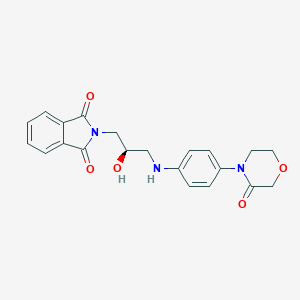
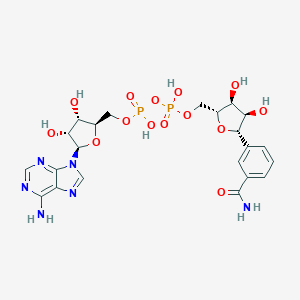
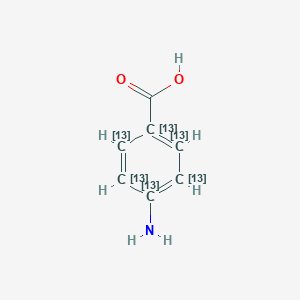
![2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol](/img/structure/B139971.png)
